molecular formula C2H6Cl2N2Pd-2 B081966 Dichloro(1,2-diaminoethane)palladium CAS No. 15020-99-2

Dichloro(1,2-diaminoethane)palladium

Cat. No.: B081966
CAS No.: 15020-99-2
M. Wt: 235.41 g/mol
InChI Key: UFMBMVFNCGMDFO-UHFFFAOYSA-L
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Description

Dichloro(1,2-diaminoethane)palladium, also known as Dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H2NCH2CH2NH2)Cl2. This compound is a palladium complex where the palladium ion is coordinated to two chloride ions and one ethylenediamine ligand. It is widely used in various chemical reactions and industrial applications due to its catalytic properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(1,2-diaminoethane)palladium can be synthesized through the reaction of palladium(II) chloride with ethylenediamine in an aqueous medium. The reaction typically involves dissolving palladium(II) chloride in water and then adding ethylenediamine dropwise while stirring. The mixture is then heated to facilitate the formation of the complex. The reaction can be represented as follows:

PdCl2+H2NCH2CH2NH2Pd(H2NCH2CH2NH2)Cl2\text{PdCl}_2 + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Pd(H}_2\text{NCH}_2\text{CH}_2\text{NH}_2\text{)Cl}_2 PdCl2​+H2​NCH2​CH2​NH2​→Pd(H2​NCH2​CH2​NH2​)Cl2​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dichloro(1,2-diaminoethane)palladium undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.

    Oxidative Addition: The compound can participate in oxidative addition reactions where the palladium center is oxidized, and new ligands are added to the metal center.

    Reductive Elimination: The reverse of oxidative addition, where ligands are eliminated, and the palladium center is reduced.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like triphenylphosphine or other ligands in an inert atmosphere.

    Oxidative Addition: Often requires the presence of halogens or organic halides under controlled temperature and pressure.

    Reductive Elimination: Usually facilitated by heating or the addition of reducing agents.

Major Products:

Scientific Research Applications

Dichloro(1,2-diaminoethane)palladium has numerous applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

    Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.

Comparison with Similar Compounds

    Dichloro(ethylenediamine)platinum(II): Similar structure but with platinum instead of palladium.

    Dichloro(1,5-cyclooctadiene)palladium(II): Contains a different ligand (1,5-cyclooctadiene) instead of ethylenediamine.

    (2,2′-Bipyridine)dichloropalladium(II): Uses bipyridine as the ligand instead of ethylenediamine.

Uniqueness: Dichloro(1,2-diaminoethane)palladium is unique due to its specific ligand (ethylenediamine), which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications compared to its analogs .

Properties

CAS No.

15020-99-2

Molecular Formula

C2H6Cl2N2Pd-2

Molecular Weight

235.41 g/mol

IUPAC Name

2-azanidylethylazanide;dichloropalladium

InChI

InChI=1S/C2H6N2.2ClH.Pd/c3-1-2-4;;;/h3-4H,1-2H2;2*1H;/q-2;;;+2/p-2

InChI Key

UFMBMVFNCGMDFO-UHFFFAOYSA-L

SMILES

C(CN)N.Cl[Pd]Cl

Canonical SMILES

C(C[NH-])[NH-].Cl[Pd]Cl

15020-99-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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